3-(Pyridin-2-yl)butan-1-amine

Description

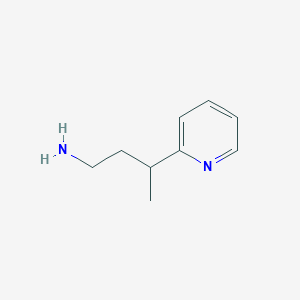

3-(Pyridin-2-yl)butan-1-amine is a primary aliphatic amine featuring a pyridine ring substituted at the 2-position of a butanamine backbone. Its molecular formula is C₉H₁₄N₂ (molecular weight: 150.22 g/mol). The compound combines the basicity of the amine group with the aromatic and electron-deficient nature of the pyridine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

3-pyridin-2-ylbutan-1-amine |

InChI |

InChI=1S/C9H14N2/c1-8(5-6-10)9-4-2-3-7-11-9/h2-4,7-8H,5-6,10H2,1H3 |

InChI Key |

KMLLZIOHMQBANN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)C1=CC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Position and Electronic Effects Pyridin-2-yl vs. Pyridin-3-yl: The nitrogen position in the pyridine ring alters electronic properties. In contrast, pyridin-3-yl analogues (e.g., CID 71695429) may display reduced basicity but improved solubility in polar solvents . Terminal vs. Internal Pyridinyl Attachment: Positioning the pyridinyl group at the terminal carbon (C1) in 3-Methyl-1-(pyridin-2-yl)butan-1-amine increases steric accessibility for reactions, whereas internal positions (e.g., C2 in CAS 1231926-38-7) may restrict conformational flexibility .

However, excessive branching (e.g., 3-methyl-2-(pyridin-2-yl)butan-1-amine) could hinder binding to planar enzyme active sites .

Hybrid Heterocyclic Systems Compounds like 4-[2-(Pyridin-2-yl)-1H-indol-3-yl]butan-1-amine (CAS 556777-69-6) integrate indole and pyridine rings, creating extended π-conjugation.

Solvation and Thermophysical Properties

- Studies on linear primary amines (e.g., butan-1-amine) reveal that longer alkyl chains reduce viscosity deviations (ηΔ) in alcohol solutions compared to shorter analogues (propan-1-amine). This suggests that this compound may exhibit moderate solvation effects in polar solvents, balancing hydrophobic and hydrophilic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.